An In-depth Technical Guide to FSY-OSO2F: A Novel Amino Acid-Based PET Tracer for Tumor Imaging
An In-depth Technical Guide to FSY-OSO2F: A Novel Amino Acid-Based PET Tracer for Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
FSY-OSO2F, a fluorosulfate-modified tyrosine derivative, has emerged as a promising positron emission tomography (PET) tracer for the imaging of solid tumors. When labeled with fluorine-18 (B77423) ([¹⁸F]FSY-OSO2F), it exhibits significant uptake in cancer cell lines such as MCF-7 (human breast adenocarcinoma) and 22Rv1 (human prostate carcinoma), enabling high-contrast in vivo imaging. The uptake of [¹⁸F]FSY-OSO2F is mediated by specific amino acid transporters, highlighting its potential as a functional imaging agent to probe tumor metabolism. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, radiolabeling, and preclinical evaluation of FSY-OSO2F, intended to serve as a valuable resource for researchers in oncology, radiopharmacology, and drug development.
Chemical Structure and Properties
FSY-OSO2F, in its non-radioactive form, is a solid compound. Its hydrochloride salt is a common commercially available form.
Chemical Structure
IUPAC Name: (S)-2-amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid
Chemical Formula: C₉H₁₀FNO₅S
Molecular Weight: 263.24 g/mol
Physicochemical Properties
A summary of the key physicochemical properties of FSY-OSO2F is presented in Table 1. While detailed quantitative data on solubility in various solvents is not extensively published, it is expected to have some solubility in aqueous solutions, particularly in its salt form, and in organic solvents like dimethyl sulfoxide (B87167) (DMSO). In vitro plasma stability experiments have demonstrated that [¹⁸F]FSY-OSO2F exhibits high stability, indicating its suitability for in vivo applications[1].
| Property | Value |
| Molecular Formula | C₉H₁₀FNO₅S |
| Molecular Weight | 263.24 g/mol |
| Physical Form | Solid |
| Common Salt Form | Hydrochloride |
| In Vitro Stability | High in plasma[1] |
Synthesis and Radiolabeling
The synthesis of FSY-OSO2F and its subsequent radiolabeling with fluorine-18 are crucial steps for its use as a PET tracer. The radiolabeling is achieved through a one-step sulfur [¹⁸F]fluoride exchange (SuFEx) reaction[1][2].
Synthesis of FSY-OSO2F Precursor
The synthesis of the FSY-OSO2F precursor involves the reaction of a protected tyrosine derivative with a fluorosulfonating agent. A general synthetic scheme is outlined below, based on the work by Huang et al.[1].
DOT script for the synthesis of FSY-OSO2F:
Caption: General synthesis scheme for FSY-OSO2F.
[¹⁸F]Radiolabeling via Sulfur [¹⁸F]Fluoride Exchange (SuFEx)
The radiolabeling of FSY-OSO2F with fluorine-18 is a direct, one-step process involving isotopic exchange on the sulfonyl fluoride group. This method offers a rapid and efficient way to produce the radiotracer[1].
DOT script for the radiolabeling of FSY-OSO2F:
Caption: One-step radiolabeling of FSY-OSO2F via SuFEx.
Experimental Protocol: [¹⁸F]Radiolabeling
A detailed experimental protocol for the radiolabeling of FSY-OSO2F is provided in the work by Huang et al.[1]. The general steps are as follows:
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[¹⁸F]Fluoride preparation: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a phase-transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in acetonitrile. The solvent is evaporated to dryness.
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Radiolabeling reaction: A solution of the FSY-OSO2F precursor in a suitable solvent (e.g., acetonitrile) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature for a short duration to facilitate the isotopic exchange.
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Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [¹⁸F]FSY-OSO2F.
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Formulation: The purified [¹⁸F]FSY-OSO2F is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
The radiochemical yield for the conversion of FSY-OSO2F to [¹⁸F]FSY-OSO2F has been reported to be approximately 10%[1].
Biological Activity and Mechanism of Uptake
[¹⁸F]FSY-OSO2F is taken up by cancer cells through specific amino acid transporters, which are often overexpressed in malignant tissues to meet the high metabolic demands of rapid proliferation.
Cellular Uptake Mechanism
Studies have shown that the uptake of FSY-OSO2F in MCF-7 cells is regulated by L-tyrosine (L-Tyr), Alanine-Serine-Cysteine transporter (ASC), and ASC2 transporters[3]. This indicates that [¹⁸F]FSY-OSO2F acts as a substrate for these transporters, allowing it to accumulate in cells with high amino acid transport activity.
DOT script for the cellular uptake pathway of FSY-OSO2F:
Caption: Cellular uptake of [¹⁸F]FSY-OSO2F via amino acid transporters.
Preclinical PET Imaging and Biodistribution
Preclinical studies using mouse models with subcutaneous MCF-7 and 22Rv1 tumors have demonstrated the efficacy of [¹⁸F]FSY-OSO2F for in vivo tumor imaging.
In Vivo PET Imaging Protocol
A general protocol for small-animal PET imaging with [¹⁸F]FSY-OSO2F is as follows:
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Animal Model: Female nude mice with subcutaneously implanted MCF-7 or 22Rv1 tumors.
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Radiotracer Administration: Mice are injected with a bolus of [¹⁸F]FSY-OSO2F via the tail vein.
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Imaging: Dynamic or static PET scans are acquired at specific time points post-injection (e.g., 60 minutes). Anesthesia is maintained throughout the imaging procedure.
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Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to quantify radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
Quantitative Tumor Uptake and Biodistribution
Biodistribution studies have provided quantitative data on the uptake of [¹⁸F]FSY-OSO2F in various tissues. Notably, high uptake is observed in tumors, with primary metabolism and excretion occurring through the liver and kidneys[1].
Table 2: Biodistribution of [¹⁸F]FSY-OSO2F in MCF-7 Tumor-Bearing Mice (60 min post-injection) [1]
| Organ | Uptake (%ID/g) |
| Tumor | 8.31 ± 1.92 |
| Muscle | 2.65 (calculated from T/M ratio) |
| Lung | 4.24 ± 0.36 |
| Liver | High (visualized in PET) |
| Kidneys | High (visualized in PET) |
| Tumor-to-Muscle Ratio | 3.14 ± 0.91 |
Table 3: Comparative PET Imaging Data in 22Rv1 Tumors (60 min post-injection) [1]
| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| [¹⁸F]FSY-OSO2F | 6.58 ± 0.63 | 7.23 |
| [¹⁸F]FET | 10.07 ± 1.49 | 2.72 |
These data indicate that while [¹⁸F]FET shows higher absolute tumor uptake, [¹⁸F]FSY-OSO2F provides a significantly better tumor-to-muscle ratio, suggesting superior image contrast[1].
Conclusion
FSY-OSO2F is a novel and promising amino acid-based tracer for PET imaging of tumors. Its straightforward one-step radiolabeling via sulfur [¹⁸F]fluoride exchange, high in vitro stability, and specific uptake mechanism through cancer-relevant amino acid transporters make it an attractive candidate for further clinical development. Preclinical studies have demonstrated its ability to visualize MCF-7 and 22Rv1 tumors with high contrast. This technical guide provides a foundational understanding of FSY-OSO2F for researchers and clinicians working towards advancing cancer diagnostics and treatment.
References
- 1. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
